REACTION_CXSMILES
|
O.[Cl:2][CH2:3][CH:4]=[O:5].[N+:6]([CH2:8][C:9]([NH2:11])=[O:10])#[C-:7].N12CCCN=C1CCCCC2>CO>[Cl:2][CH2:3][CH:4]1[O:5][CH:7]=[N:6][CH:8]1[C:9]([NH2:11])=[O:10] |f:0.1|
|
Name
|
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
O.ClCC=O
|
Name
|
isocyanoacetamide
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])CC(=O)N
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0°-3° C.
|
Type
|
CUSTOM
|
Details
|
after removal of the cooling bath
|
Type
|
WAIT
|
Details
|
for an additional hour
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the residue refluxed twice with 1000 ml each time of ethyl acetate
|
Type
|
ADDITION
|
Details
|
The combined hot extracts were treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered while still hot and
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |